molecular formula C8H3BrClN3O2 B3226577 Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- CAS No. 1256811-90-1

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

Cat. No.: B3226577
CAS No.: 1256811-90-1
M. Wt: 288.48 g/mol
InChI Key: OLLVRQPJBJINCO-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-: is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a pyridine ring fused to a pyrazine ring, with a carboxylic acid group at the 3-position, and bromine and chlorine atoms at the 7- and 2-positions, respectively. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- can be achieved through multicomponent reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-chloropyrazine with 3-bromopyridine-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrido[2,3-b]pyrazine core structure makes this compound particularly interesting for various applications .

Properties

IUPAC Name

7-bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3O2/c9-3-1-4-7(11-2-3)13-5(8(14)15)6(10)12-4/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLVRQPJBJINCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(C(=N2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191232
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-90-1
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
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Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

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